molecular formula C16H19N5O9S2 B3052292 Mesosulfuron CAS No. 400852-66-6

Mesosulfuron

Cat. No.: B3052292
CAS No.: 400852-66-6
M. Wt: 489.5 g/mol
InChI Key: MAYMYMXYWIVVOK-UHFFFAOYSA-N
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Description

Mesosulfuron, also known as this compound-methyl, is an organic compound with the molecular formula C17H21N5O9S2. It is a sulfonylurea herbicide developed by Bayer AG in 2002. This compound is primarily used to control annual grassy weeds and some broad-leaved weeds in wheat fields. This compound-methyl works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants .

Mechanism of Action

Target of Action

Mesosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the plant .

Mode of Action

This compound acts as an ALS-inhibiting herbicide . It binds to the ALS enzyme, preventing it from catalyzing the production of branched-chain amino acids . This inhibition disrupts protein synthesis and halts plant growth . A mutation at Trp-574 in the ALS protein has been associated with resistance to this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . When ALS is inhibited, these amino acids cannot be produced, disrupting protein synthesis and plant growth .

In resistant plants, this compound is metabolized by the cytochrome P450 enzyme CYP709C56 into a less toxic form . This enzyme degrades this compound, reducing its effectiveness . The up-regulation of CYP709C56 expression in resistant plants is correlated with metabolic resistance to this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound remains phytotoxic in soils long after application , suggesting it may have a long environmental half-life.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth due to disrupted protein synthesis . This leads to the death of the plant . In resistant plants, however, this compound is metabolized into a less toxic form, reducing its effectiveness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can vary with microbial population and temperature . Furthermore, the long replanting intervals recommended on labels (up to 12 months) suggest that this compound remains active in soils for a considerable period .

Preparation Methods

The synthesis of mesosulfuron involves multiple steps, starting from 4-chloro-2-aminobenzoic acid. The process includes esterification, diazotization, sulfonation, cyclization, and mesylation. The key steps are as follows :

    Esterification: 4-chloro-2-aminobenzoic acid is esterified to form the corresponding ester.

    Diazotization: The ester undergoes diazotization to form a diazonium salt.

    Sulfonation: The diazonium salt reacts with sulfur dioxide to introduce the sulfonyl group.

    Cyclization: The sulfonylated intermediate undergoes cyclization to form the pyridine ring.

    Mesylation: The final step involves mesylation to produce this compound.

Industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process is designed to be scalable and environmentally friendly .

Chemical Reactions Analysis

Mesosulfuron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mesosulfuron has a wide range of applications in scientific research:

Comparison with Similar Compounds

Mesosulfuron is part of the sulfonylurea family of herbicides, which includes compounds like:

  • Chlorimuron-ethyl
  • Metsulfuron-methyl
  • Nicosulfuron
  • Rimsulfuron

Compared to these similar compounds, this compound is unique due to its specific molecular structure, which provides a distinct spectrum of weed control and a different resistance profile. Its effectiveness against a broad range of grassy and broad-leaved weeds, combined with its relatively low toxicity to non-target organisms, makes it a valuable tool in modern agriculture .

Properties

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O9S2/c1-29-12-7-13(30-2)19-15(18-12)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(22)23/h4-7,17H,8H2,1-3H3,(H,22,23)(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYMYMXYWIVVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058087
Record name Mesosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400852-66-6
Record name Mesosulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400852-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesosulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400852666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919YAC7YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the target of mesosulfuron and how does it affect plants?

A: this compound is an acetolactate synthase (ALS)-inhibiting herbicide. [, , , , , , , , , , , , ] It binds to and inhibits the ALS enzyme, which is critical for the synthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. [, , , , , , , , , , , , ] Blocking BCAA synthesis disrupts protein production, ultimately leading to plant death. [, , , , , , , , , , , , ]

Q2: What is the molecular structure of this compound-methyl?

A: this compound-methyl is the methyl ester of this compound, which is the active form of the herbicide. Its IUPAC name is methyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4- (methylsulfonyl)methyl]benzoate. []

Q3: What is the molecular weight of this compound-methyl?

A3: The molecular weight of this compound-methyl is 464.46 g/mol.

Q4: Is there spectroscopic data available for this compound-methyl?

A: While the provided abstracts don't detail specific spectroscopic data, various techniques are used to characterize the compound. For example, liquid chromatography with UV detection is employed to quantify this compound-methyl residue levels in wheat and soil. []

Q5: How does the timing of nitrogen fertilizer application affect this compound efficacy?

A: Research suggests that applying nitrogen fertilizer too soon after this compound application can reduce its efficacy and potentially injure the crop. [] It was found that separating applications by at least 7 to 14 days minimized injury and potential yield reduction. []

Q6: Are there any compatibility issues with mixing this compound-methyl and urea ammonium nitrate (UAN)?

A: Combining this compound-methyl directly with UAN can lead to significant crop injury. [] It's recommended to apply these two separately, maintaining a time interval between applications. []

Q7: Is this compound-methyl directly involved in any catalytic reactions?

A: this compound-methyl itself isn't a catalyst. It acts as an inhibitor, specifically targeting the enzyme acetolactate synthase (ALS). [, , , , , , , , , , , , ]

Q8: Has resistance to this compound-methyl been reported in weed species?

A: Yes, resistance to this compound-methyl has been documented in various weeds, including Italian ryegrass, American sloughgrass, and shortawn foxtail. [, , , , , , , , , , , , , ]

Q9: What are the mechanisms of resistance to this compound-methyl?

A9: Resistance mechanisms include:

  • Target-site resistance (TSR): Mutations in the ALS gene can reduce this compound-methyl binding affinity, rendering it less effective. [, , , , , , , , , , , , ]
  • Non-target-site resistance (NTSR): Enhanced herbicide metabolism, often involving cytochrome P450 enzymes, can detoxify this compound-methyl faster in resistant plants. [, , , , ]

Q10: Is there cross-resistance between this compound-methyl and other herbicides?

A: Cross-resistance is common between this compound-methyl and other ALS-inhibiting herbicides. [, , , , , , , , , , , , , , ] The level of cross-resistance can vary depending on the specific ALS mutation or metabolic pathway involved. [, , , , , , , , , , , , , , ]

Q11: What is the environmental fate of this compound-methyl?

A: While specific degradation pathways aren't detailed in the abstracts, studies have investigated this compound-methyl residues in wheat and soil. [] Research suggests its persistence can vary depending on factors like soil type and environmental conditions. []

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